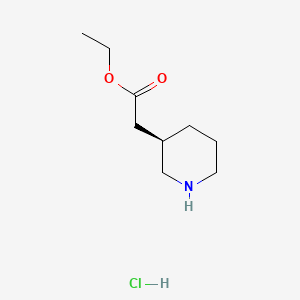

(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

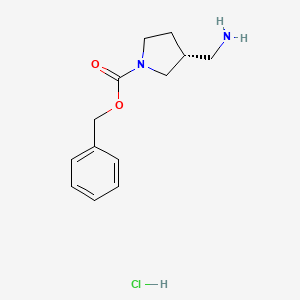

“®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride” is a chemical compound. It is also known as “piperidin-3-yl acetate hydrochloride” with a CAS Number of 1219949-48-0 . It is typically stored at a temperature of 4°C .

Molecular Structure Analysis

The molecular formula of “®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride” is C8H16ClNO2 . The molecular weight is 193.671 .

Physical And Chemical Properties Analysis

“®-Ethyl 2-(piperidin-3-yl)acetate hydrochloride” is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis in Alkaloid Production

(R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride is utilized in asymmetric intramolecular Michael reactions of acyclic compounds, contributing to the synthesis of chiral building blocks for alkaloid production. This process enhances the optical yield of derivatives, such as piperidine ethyl (3-acetyl-1-benzylpiperidin-4-yl)acetate, crucial for the development of various alkaloids (Hirai et al., 1992).

Synthesis and Scalability

The compound's practical and scalable synthesis from commercially available materials demonstrates its viability for large-scale production. This synthesis process, demonstrated on a 100-g scale, is crucial for industrial applications, making the compound more accessible for various research purposes (Zhu et al., 2012).

Radiopharmaceutical Research

In the field of radiopharmaceuticals, derivatives of (R)-Ethyl 2-(piperidin-3-yl)acetate hydrochloride have been explored for potential applications in positron emission tomography (PET), although some derivatives may not be suitable for certain receptor studies (Matarrese et al., 2000).

Antimicrobial Applications

The compound has been investigated for its antimicrobial activities. It shows moderate activities against various bacteria and fungi, which could lead to potential applications in the development of new antimicrobial agents (Ovonramwen et al., 2019).

Molecular Design and Pharmacology

In molecular design and pharmacology, derivatives of this compound have been used in the synthesis of inhibitors targeting specific enzymes, demonstrating its versatility in drug discovery and development (Shibuya et al., 2018).

Chemo-Enzymatic Synthesis

The chemo-enzymatic synthesis of enantiopure derivatives of this compound, such as (R)-1-chloro-3-(piperidin-1-yl) propan-2-ol, highlights its role in producing intermediates for other pharmaceuticals (Banoth et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using personal protective equipment .

Wirkmechanismus

Target of Action

Piperidine derivatives are known to be present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.

Mode of Action

Piperidine derivatives are known to play a significant role in drug design, indicating that they likely interact with their targets in a manner that modulates biological activity .

Biochemical Pathways

Given the broad use of piperidine derivatives in pharmaceuticals , it can be inferred that these compounds likely interact with multiple biochemical pathways.

Result of Action

As a piperidine derivative, it is likely involved in a variety of biological activities .

Eigenschaften

IUPAC Name |

ethyl 2-[(3R)-piperidin-3-yl]acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)6-8-4-3-5-10-7-8;/h8,10H,2-7H2,1H3;1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFQPPPCFKZWRT-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H]1CCCNC1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670061 |

Source

|

| Record name | Ethyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1233200-48-0 |

Source

|

| Record name | Ethyl [(3R)-piperidin-3-yl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-6-phenyl-9H-carbazole](/img/structure/B577938.png)

![7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one](/img/structure/B577944.png)